GLUTARYL CHLORIDE
Overview
Description
GLUTARYL CHLORIDE, also known as glutaryl dichloride, is an organic compound with the molecular formula C₅H₆Cl₂O₂. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of two acyl chloride groups, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
GLUTARYL CHLORIDE can be synthesized through the reaction of glutaric acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically involves heating glutaric acid with the chlorinating agent, resulting in the formation of pentanedioyl dichloride along with the release of sulfur dioxide (SO₂) or phosphorus oxychloride (POCl₃) as by-products .
Industrial Production Methods
In industrial settings, the production of pentanedioyl dichloride often involves the use of large-scale reactors where glutaric acid is continuously fed into the system along with the chlorinating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
GLUTARYL CHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and acids.
Hydrolysis: In the presence of water, pentanedioyl dichloride hydrolyzes to form glutaric acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form polymers and other complex molecules.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Water: Hydrolyzes in the presence of water to form glutaric acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Glutaric Acid: Formed from hydrolysis.
Scientific Research Applications
GLUTARYL CHLORIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds, including polymers and pharmaceuticals.
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of pentanedioyl dichloride involves its reactivity with nucleophiles due to the presence of acyl chloride groups. These groups are highly electrophilic, making them susceptible to attack by nucleophiles such as amines, alcohols, and water. The resulting products depend on the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Succinyl Chloride: Similar to pentanedioyl dichloride but with a shorter carbon chain.
Adipoyl Chloride: Similar but with a longer carbon chain.
Malonyl Chloride: Similar but with a different carbon chain structure.
Uniqueness
GLUTARYL CHLORIDE is unique due to its specific carbon chain length and the presence of two acyl chloride groups, which provide it with distinct reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
pentanedioyl dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c6-4(8)2-1-3-5(7)9/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOFTMXWTWHRBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)Cl)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062679 | |
Record name | Pentanedioyl dichloride | |
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Molecular Weight |
169.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | Pentanedioyl dichloride | |
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CAS No. |
2873-74-7 | |
Record name | Glutaryl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2873-74-7 | |
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Record name | Glutaryl chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873747 | |
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Record name | Glutaryl dichloride | |
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Record name | Pentanedioyl dichloride | |
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Record name | Pentanedioyl dichloride | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1062679 | |
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Record name | Glutaryl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.829 | |
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Record name | Glutaryl Chloride | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PPM7UQR7V | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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